

A Comparative Analysis of the Biological Activities of Substituted Indole-2-Carboxylic Acids

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Compound of Interest

Compound Name: 3-Formyl-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1335158

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For Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various substituted indole-2-carboxylic acids across antiviral, anticancer, and anti-inflammatory domains, supported by experimental data. Detailed methodologies for key assays are provided to ensure reproducibility and aid in the design of future studies.

Data Presentation: A Quantitative Comparison

The biological activities of substituted indole-2-carboxylic acids are summarized below. The data is categorized by therapeutic area, highlighting the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values, which are key indicators of a compound's potency.

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid derivatives have shown significant promise as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The core structure chelates Mg²⁺ ions in the enzyme's active site, while various substitutions enhance binding and inhibitory activity.[\[1\]](#)

Compound ID	Substitution Pattern	HIV-1 Integrase IC50 (µM)	Reference
1	Unsubstituted	32.37	[2]
4a	3-(2-methoxyphenyl)	10.06	[2]
4b	3-(3-methoxyphenyl)	15.70	[2]
17a	6-(substituted aniline)	3.11	[2]
20a	6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)	0.13	[3] [4]
17b	6-((2,4-difluorophenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)	0.39	
16h	Esterified carboxyl, C6-phenethylamine	8.68	[2]
16i	Esterified carboxyl, C6-phenethylamine	14.65	[2]
16j	Esterified carboxyl, C6-phenethylamine	9.67	[2]

Broad-Spectrum Antiviral Activity

Beyond HIV-1, certain indole-2-carboxylate derivatives have demonstrated broad-spectrum antiviral capabilities.

Compound ID	Virus	IC50 (µM)	Reference
8f	Coxsackie B3 virus	7.18	[5]
14f	Influenza A	7.53	[5]
8e	Influenza A	8.13	[5]

Anticancer Activity

The antiproliferative effects of substituted indole-2-carboxylic acids have been evaluated against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key cellular targets like epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and topoisomerase II.

Compound ID	Cancer Cell Line(s)	GI50/IC50 (µM)	Target(s)	Reference
5e	A-549, MCF-7, Panc-1	GI50: 0.95	EGFR, CDK2	[6]
5h	A-549, MCF-7, Panc-1	-	CDK2	[6]
5k	A-549, MCF-7, Panc-1	-	CDK2	[6]
Va	Not specified	GI50: 0.026	EGFR, BRAFV600E, VEGFR-2	[7]
Vg	MCF-7	GI50: 0.031	EGFR, BRAFV600E, VEGFR-2	[7]
6i	Multiple	IC50: 4.36 - 23.86	Not specified	[8]
6v	Multiple	IC50: 5.04 - 18.67	Not specified	[8]
C11	Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B	-	14-3-3 η protein	[9]

Anti-inflammatory Activity

Derivatives of indole-2-carboxylic acid have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory diseases. The primary mechanism involves the inhibition of the NF- κ B signaling pathway.

Compound ID	Assay	IC50 (μM)	Reference
13b	NO production in RAW264.7 cells	10.992	[10]
13b	IL-6 production in RAW264.7 cells	2.294	[10]
13b	TNF-α production in RAW264.7 cells	12.901	[10]
13f	IL-6 production in RAW264.7 cells	1.539	[10]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the evaluation and comparison of indole-2-carboxylic acid derivatives.

MTT Assay for Anticancer Activity

This assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

- **Cell Seeding:** Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay evaluates the ability of compounds to inhibit the strand transfer step of HIV-1 integration.

- Assay Principle: A commercially available kit is typically used, which employs an ELISA-based format. The assay measures the integration of a donor DNA substrate into a target DNA substrate, catalyzed by recombinant HIV-1 integrase.
- Procedure:
 - Coat a 96-well plate with the target DNA.
 - Add recombinant HIV-1 integrase, the donor DNA substrate, and the test compound at various concentrations.
 - Incubate to allow for the integration reaction to occur.
 - Wash the plate to remove non-integrated DNA.
 - Detect the integrated DNA using a specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.
 - Measure the absorbance at the appropriate wavelength.
- Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

LPS-Induced Cytokine Release Assay for Anti-inflammatory Activity

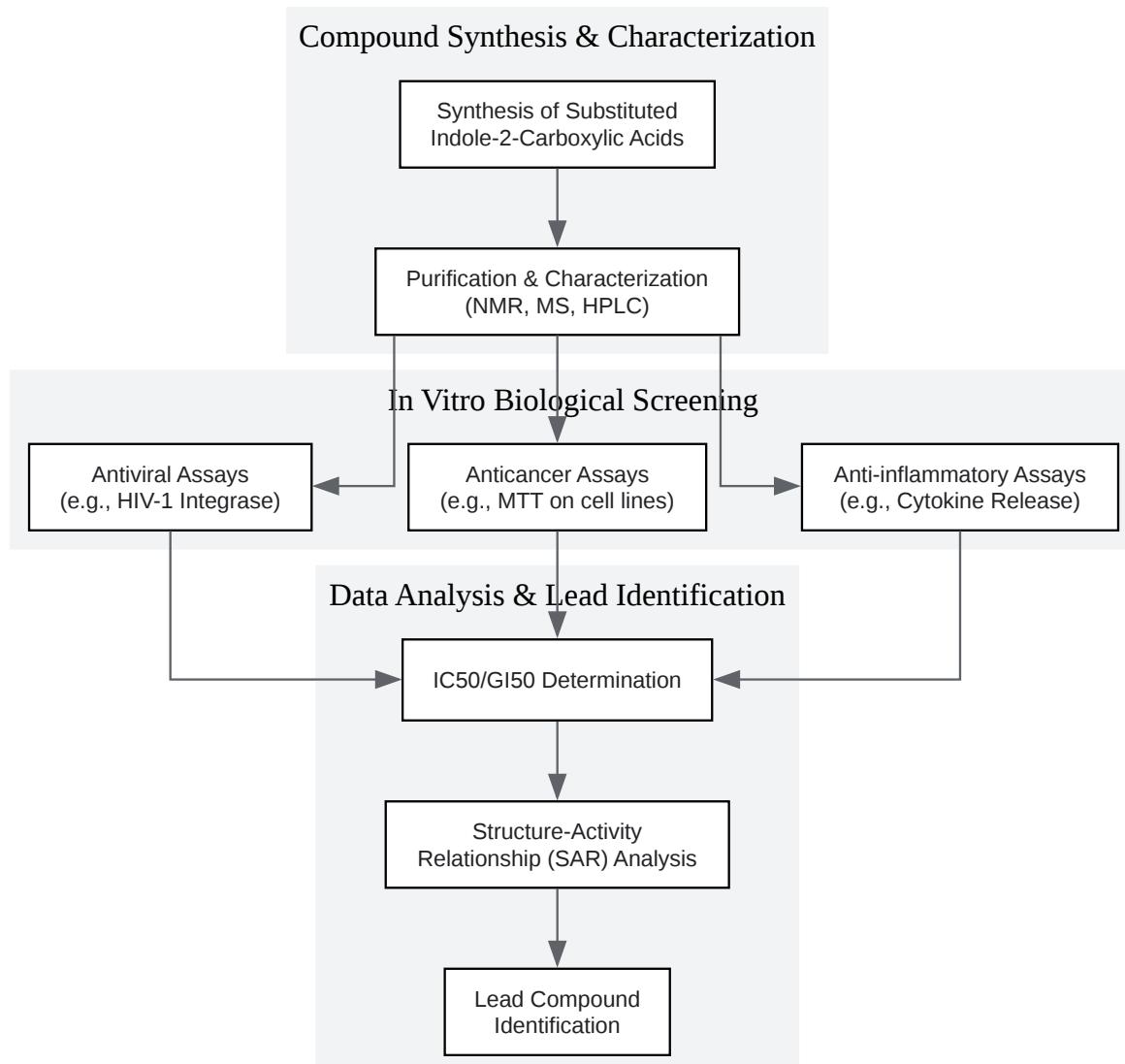
This assay measures the ability of compounds to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

- Cell Culture: Culture RAW264.7 macrophage cells in a 24-well plate.

- Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours.
- Supernatant Collection: Collect the cell culture supernatant.
- Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF- α , IL-6) in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-only control and determine the IC50 value.

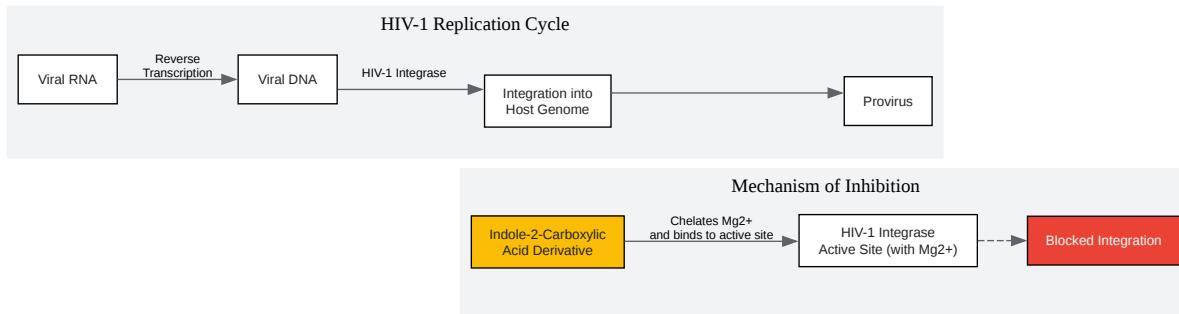
Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context of these compounds' activities, the following diagrams illustrate the key signaling pathways and a general experimental workflow.



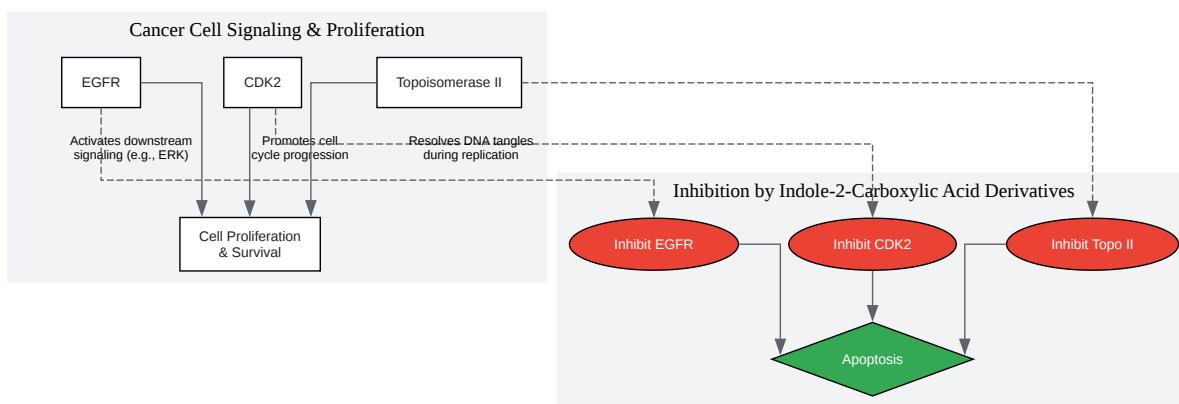
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General experimental workflow for screening substituted indole-2-carboxylic acids.



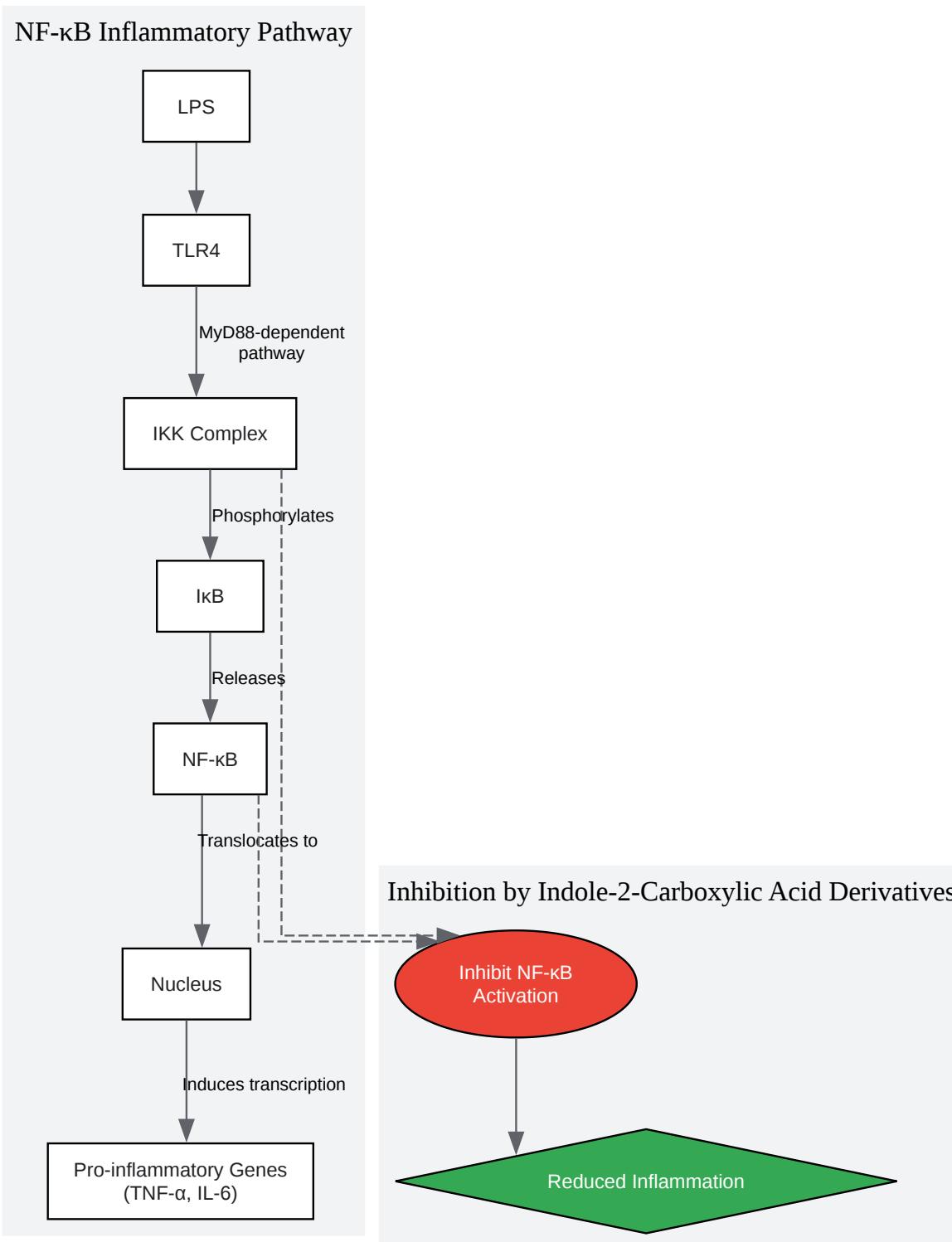
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Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.



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Targeted anticancer mechanisms of indole-2-carboxylic acid derivatives.



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